molecular formula C34H68O18 B15073546 m-PEG16-acid

m-PEG16-acid

Cat. No.: B15073546
M. Wt: 764.9 g/mol
InChI Key: BFUALTYCRDISSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

m-PEG16-acid is synthesized through the reaction of polyethylene glycol with methoxy and carboxylic acid functional groups. The terminal carboxylic acid readily reacts with primary and secondary amines under EDC, DCC, HATU, or other amide coupling conditions to form a stable amide bond . The carboxylic acid end of this compound enables facile conjugation to primary amine-containing biomolecules, such as peptides, proteins, and antibodies, using standard coupling techniques .

Industrial Production Methods

The industrial production of this compound involves the large-scale synthesis of polyethylene glycol derivatives, followed by functionalization with methoxy and carboxylic acid groups. The process typically includes purification steps to achieve high purity levels (≥98%) and ensure the compound’s suitability for pharmaceutical and research applications .

Chemical Reactions Analysis

Types of Reactions

m-PEG16-acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Amides: Formed from the reaction of the carboxylic acid group with amines.

    Esters: Formed from the reaction of the carboxylic acid group with alcohols.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

m-PEG16-acid is unique due to its 16-unit PEG chain, which provides an optimal balance between hydrophilicity and molecular size. This makes it particularly suitable for applications requiring enhanced solubility and stability of conjugated biomolecules .

Properties

Molecular Formula

C34H68O18

Molecular Weight

764.9 g/mol

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid

InChI

InChI=1S/C34H68O18/c1-37-4-5-39-8-9-41-12-13-43-16-17-45-20-21-47-24-25-49-28-29-51-32-33-52-31-30-50-27-26-48-23-22-46-19-18-44-15-14-42-11-10-40-7-6-38-3-2-34(35)36/h2-33H2,1H3,(H,35,36)

InChI Key

BFUALTYCRDISSD-UHFFFAOYSA-N

Canonical SMILES

COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O

Origin of Product

United States

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